D-Galactose-1-d
Overview
Description
D-Galactose-1-d is a variant of D-Galactose . D-Galactose is a monosaccharide sugar that serves as an energy source and as an essential component of glycolipids and glycoproteins . It is a C4 epimer of glucose . D-Galactose-1-d has a molecular weight of 181.16 .
Synthesis Analysis
D-Galactose can be utilized through microbial fermentation and enzyme-catalyzed conversion . The biotechnological processes for galactose utilization have been extensively reviewed . The studies focus on two main research directions: microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass .Molecular Structure Analysis
D-Galactose exists in aqueous solution in two predominant α and β-pyranose forms . It is a reducing sugar, which readily participates in the Maillard browning reaction . The molecule usually occurs in nature in D-configuration .Chemical Reactions Analysis
D-Galactose-1-d is involved in several chemical reactions. For instance, D-galactose 1-dehydrogenase is an enzyme that catalyzes the chemical reaction of D-galactose . Another example is the hydrolysis reactions of α-D-galactose 1 phosphate .Physical And Chemical Properties Analysis
D-Galactose is a white crystalline solid . It has a melting point of 168-170 °C . It is easily soluble in water (solubility, 215 g/100 mL at 25 °C) and slightly soluble in ethanol and glycerol .Scientific Research Applications
1. Genetic Variations and Clinical Phenotypes
D-Galactose-1-d is extensively studied in the context of galactosemia, a condition involving the metabolism of galactose. Notable genetic variations at the galactose-1-phosphate uridyltransferase gene influence the biochemical and clinical phenotype of galactosemia. Mutations such as Q188R and K285N are common in certain populations and are linked to severe biochemical phenotypes due to complete loss of enzyme activity. However, the clinical manifestation of galactosemia involves multiple developmental and metabolic pathways, making it a complex trait beyond the control of a single gene (Tyfield, 2000).
2. Developmental Outcomes in Mild Variants
Duarte galactosemia, a milder variant of classic galactosemia, is caused by partial impairment of galactose-1P uridylyltransferase (GALT). Despite its mild nature, subtle developmental deficits, particularly in socio-emotional development, delayed recall, and auditory processing speed, have been observed in children with Duarte galactosemia (Lynch et al., 2015).
3. Treatment Monitoring for PGM1-CDG
D-Galactose supplementation has shown significant clinical and metabolic improvements in patients with PGM1-CDG, a disorder associated with glycolysis, glycogenesis, and glycogenolysis. The PGM1-CDG Treatment Monitoring Index (PGM1-TMI) has been introduced as a biomarker to guide D-galactose dosage and track glycosylation normalization over time in these patients (Perales-Clemente et al., 2021).
4. Oral D-Galactose Supplementation
In a pilot study, oral D-galactose supplementation showed positive effects on PGM1-CDG patients, improving parameters such as serum transferrin-glycosylation, coagulation, and liver and endocrine function. This supplementation also normalized most cellular abnormalities in vitro, suggesting its potential as a safe and effective treatment (Wong et al., 2017).
5. Molecular Heterogeneity
The molecular heterogeneity of classical and Duarte galactosemia has been explored through mutation analysis. The Duarte variant is divided into Duarte-1 (D-1) and Duarte-2 (D-2), both carrying the sequence change N314D but with opposite effects on GALT activity. This heterogeneity highlights the complex genetic basis of galactosemia and its variants (Greber-Platzer et al., 1997).
Safety And Hazards
properties
IUPAC Name |
(3R,4S,5R,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-RUIMULFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745860 | |
Record name | D-(C~1~-~2~H)Galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Galactose-1-d | |
CAS RN |
64267-73-8 | |
Record name | D-(C~1~-~2~H)Galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.